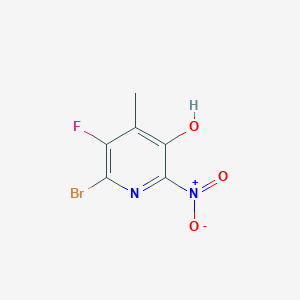
6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol es un compuesto químico con la fórmula molecular C6H4BrFN2O3. Es un derivado de la piridina, caracterizado por la presencia de grupos bromo, flúor, metil, nitro e hidroxilo unidos al anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol normalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Nitración: Introducción del grupo nitro al anillo de piridina.
Bromación: Adición del átomo de bromo a la posición deseada en el anillo.
Fluoración: Introducción del átomo de flúor.
Metilación: Adición del grupo metil.
Hidroxilación: Introducción del grupo hidroxilo.
Cada uno de estos pasos requiere condiciones de reacción específicas, como el uso de ácidos fuertes para la nitración, bromo o reactivos que contienen bromo para la bromación y agentes fluorantes para la fluoración.
Métodos de producción industrial
La producción industrial de 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Conversión del grupo hidroxilo en un grupo carbonilo.
Reducción: Reducción del grupo nitro a un grupo amina.
Sustitución: Reemplazo de los átomos de bromo o flúor con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produce un derivado de amina, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridinol funcionalizados.
Aplicaciones Científicas De Investigación
El 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible compuesto líder para el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de múltiples grupos funcionales permite diversas interacciones con moléculas biológicas, lo que potencialmente conduce a varios efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
5-Bromo-3-nitro-2-piridinol: Estructura similar, pero carece de los grupos flúor y metil.
4-Metil-5-nitro-2-piridinol: Estructura similar, pero carece de los grupos bromo y flúor.
6-Bromo-4-metil-2-nitro-3-piridinol: Estructura similar, pero carece del grupo flúor.
Singularidad
El 6-Bromo-5-fluoro-4-metil-2-nitro-3-piridinol es único debido a la combinación de grupos bromo, flúor, metil, nitro e hidroxilo en el anillo de piridina. Esta combinación única de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
IUPAC Name |
6-bromo-5-fluoro-4-methyl-2-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O3/c1-2-3(8)5(7)9-6(4(2)11)10(12)13/h11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFCBIOKPNXSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




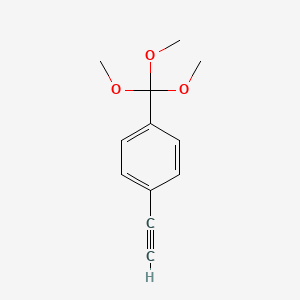
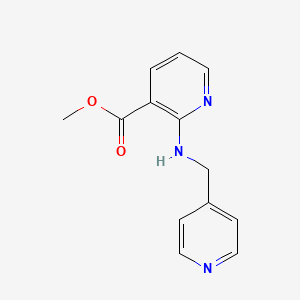

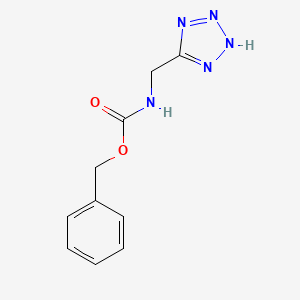
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
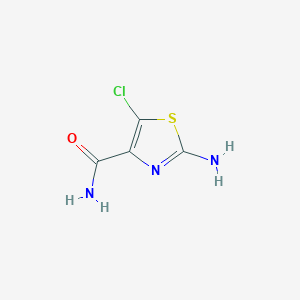


![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)
